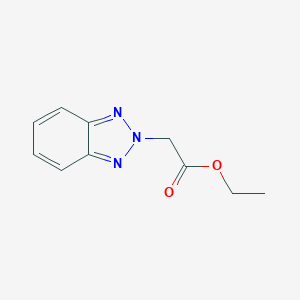

ethyl 2H-1,2,3-benzotriazol-2-ylacetate

Description

Ethyl 2H-1,2,3-benzotriazol-2-ylacetate is a heterocyclic ester featuring a benzotriazole core linked via an acetoxy group. Benzotriazole derivatives are renowned for their stability, tautomerism (1H- and 2H- forms), and versatility in organic synthesis, corrosion inhibition, and UV stabilization . The 2H tautomer in this compound positions the nitrogen substituent at the 2nd position, distinguishing it from the more common 1H tautomer. Its synthesis typically involves nucleophilic substitution between benzotriazole and ethyl chloroacetate under basic conditions, as seen in analogous compounds .

Properties

CAS No. |

69218-51-5 |

|---|---|

Molecular Formula |

C10H11N3O2 |

Molecular Weight |

205.21g/mol |

IUPAC Name |

ethyl 2-(benzotriazol-2-yl)acetate |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-13-11-8-5-3-4-6-9(8)12-13/h3-6H,2,7H2,1H3 |

InChI Key |

VYAALFMMOCYOMC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CN1N=C2C=CC=CC2=N1 |

Canonical SMILES |

CCOC(=O)CN1N=C2C=CC=CC2=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-(1H-1,2,3-Benzotriazol-1-yl)acetate

Structural Differences: This compound differs in the tautomeric form (1H vs. 2H), with the substituent at the 1-position. Synthesis: Synthesized similarly via benzotriazole and ethyl chloroacetate in ethanol, emphasizing the role of tautomer control during synthesis . Applications: While both tautomers are used as intermediates, the 1H derivative is more common in pharmaceuticals, whereas the 2H form may exhibit distinct stability in polymer matrices .

Ethyl 2-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylacetate (CAS 39113-25-2)

Structural Differences : Incorporates a phenyl group at the acetamide position, increasing aromaticity and lipophilicity compared to the target compound’s simpler acetate chain .

Applications : The phenyl group enhances UV absorption, making it suitable for light-stabilizing applications in coatings. Its higher molecular weight (C₁₆H₁₅N₃O₂) may reduce volatility compared to the target compound .

Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives

Structural Differences: Replaces benzotriazole with benzoxazole and tetrazole rings. Applications: These derivatives exhibit antibacterial and anti-inflammatory activities, contrasting with benzotriazoles’ material science applications. The tetrazole moiety’s acidity (pKa ~4.5) also enables metal coordination, useful in medicinal chemistry .

Ethyl 2-[1-(3-Methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate

Structural Differences : Features a 1,2,3-triazole ring with a ketone group and a branched alkyl chain. The oxo group increases electrophilicity, enabling nucleophilic additions absent in the target compound .

Applications : Demonstrates anticancer and antifungal activities due to the triazole-pharmacophore synergy. The 3-methylbutyl group enhances lipid solubility, improving bioavailability .

Bis[3-(2H-Benzotriazol-2-yl)-2-(prop-2-ynyloxy)phenyl] Ethers

Structural Differences: A dimeric structure with two benzotriazole units connected via an ether linkage. The propargyl groups introduce alkyne functionality, enabling click chemistry applications . Applications: Used as crosslinking agents in polymer chemistry. The dimeric structure improves thermal stability compared to monomeric benzotriazoles .

Comparative Data Table

Key Findings and Implications

- Tautomerism : The 2H-benzotriazole tautomer offers distinct electronic properties compared to the 1H form, impacting applications in materials science .

- Substituent Effects : Aromatic groups (e.g., phenyl) enhance UV stability, while nitrogen-rich heterocycles (e.g., tetrazole) improve biological activity .

- Synthetic Flexibility : Ethyl chloroacetate is a versatile reagent for introducing ester functionalities across benzotriazole, triazole, and benzoxazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.